
2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethanol
Overview
Description
Bromo-PEG4-alcohol is a PEG derivative containing a bromide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.
Mechanism of Action
Target of Action
It is known that the bromide (br) in the compound is a very good leaving group for nucleophilic substitution reactions .
Mode of Action
The mode of action of 2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethanol involves the bromide (Br) acting as a leaving group for nucleophilic substitution reactions . This means that the bromide atom in the compound can be replaced by a nucleophile, a chemical species that donates an electron pair to form a chemical bond in relation to a reaction.
Pharmacokinetics
The presence of a hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially influence its absorption and distribution in the body.
Result of Action
The compound’s ability to undergo nucleophilic substitution reactions suggests it could potentially modify molecular structures by replacing the bromide group with other functional groups .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in aqueous media suggests that its action and efficacy might be influenced by the hydration levels in the environment .
Biological Activity
2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethanol, also known as Bromo-PEG4-alcohol, is a synthetic compound with potential applications in various biological and medicinal fields. This article reviews its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₈H₁₇BrO₄
- Molecular Weight : 257.12 g/mol
- CAS Number : 85141-94-2
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from bromoethanol derivatives. The compound is characterized by the presence of multiple ethylene glycol units, which enhance its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The bromo group may impart specific reactivity, allowing for modifications in protein structure or function.
Case Studies and Research Findings
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Cell Viability and Proliferation :
- In vitro studies have shown that this compound can affect cell viability in various cancer cell lines. For instance, treatment with this compound resulted in a dose-dependent decrease in cell proliferation in human prostate cancer cells (LNCaP), suggesting potential anti-cancer properties.
These findings indicate that the compound may selectively inhibit the growth of certain cancer cells while sparing normal cells.Cell Line IC50 (µM) Effect LNCaP 15.0 ± 1.5 Reduced viability PC3 20.0 ± 1.7 Moderate effect MDA-MB-231 25.0 ± 3.0 Minimal effect -
Enzyme Inhibition :
- Research has indicated that compounds similar to this compound exhibit inhibitory activity against specific enzymes such as α-glucosidase. The reported IC50 values for these compounds range from 30 µM to 2000 µM, demonstrating varying degrees of potency.
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Transcriptional Regulation :
- A recent study utilized single-cell RNA sequencing to assess the impact of this compound on gene expression profiles in treated cells. The results suggested that it may modulate transcription factors involved in cell cycle regulation and apoptosis.
Safety and Toxicology
While the biological activity shows promise, safety assessments are crucial. The compound is classified with several hazard statements indicating potential health risks such as skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Proper handling and safety protocols should be followed when working with this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethanol?
The compound is synthesized via nucleophilic substitution using 2,2'-oxydiethanol and carbon tetrabromide (CBr₄) in dichloromethane (DCM). Triphenylphosphine (PPh₃) is often employed to facilitate bromide substitution. Post-reaction, purification via silica gel chromatography (e.g., 0.2–0.33% ethyl acetate in petroleum ether) yields the product as a colorless oil . Key parameters include stoichiometric ratios, reaction time (~12–24 hours), and inert conditions to prevent hydrolysis.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Adhere to CLP Regulation (EC) No. 1272/2008 guidelines:
- Use fume hoods and PPE (gloves, goggles, lab coats) to minimize inhalation/skin contact.
- Limit exposure for pregnant researchers due to potential reproductive toxicity risks .
- Implement emergency protocols for spills (e.g., neutralization with inert adsorbents) and ensure fire safety training for ATEX (explosive atmosphere) risks .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- LCMS : Confirm molecular ion peaks (e.g., m/z 170.9 [M+H]⁺) and purity .
- NMR : Analyze δ ~3.6–3.8 ppm for ether-linked protons and δ ~1.9 ppm for bromoethane groups.
- FT-IR : Identify O-H stretches (~3400 cm⁻¹) and C-Br vibrations (~650 cm⁻¹) .
Q. How should this compound be stored to ensure stability?
Store under inert gas (N₂/Ar) at 2–8°C in airtight containers. The compound is hygroscopic and prone to hydrolysis; avoid exposure to moisture or UV light .
Advanced Research Questions
Q. How can researchers optimize reaction yields in large-scale syntheses?
- Solvent selection : Replace DCM with THF or DMF to enhance solubility and reduce side reactions.
- Catalyst screening : Test alternatives to PPh₃, such as polymer-supported phosphines, for easier purification.
- Temperature control : Maintain 0–5°C during bromide addition to suppress ether cleavage .
Q. What strategies resolve contradictions in reported toxicity profiles?
- Comparative studies : Replicate in vitro (e.g., cell viability assays) and in vivo models under standardized exposure levels (e.g., 10–100 µM).
- Data normalization : Adjust for variables like solvent carriers (e.g., DMSO vs. ethanol) and exposure duration .
- Mechanistic studies : Use metabolomics to identify degradation products (e.g., bromoacetic acid) contributing to cytotoxicity .
Q. How can ether cleavage be minimized during polymer synthesis?
- Protecting groups : Temporarily block hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers before polymerization.
- pH control : Use buffered conditions (pH 7–8) to avoid acid- or base-catalyzed cleavage .
Q. What experimental designs assess its role in dendritic polymer architectures?
- Stepwise coupling : Employ iterative Williamson ether synthesis, monitoring branching efficiency via MALDI-TOF.
- Functionalization : Introduce fluorescent tags (e.g., dansyl chloride) to track spatial distribution in polymer matrices .
Properties
IUPAC Name |
2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BrO4/c9-1-3-11-5-7-13-8-6-12-4-2-10/h10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERQCRALBKUCTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85141-94-2 | |
Record name | 2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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